methyl 4-[({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
CAS No.:
Cat. No.: VC16307769
Molecular Formula: C19H19N5O4S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N5O4S |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | methyl 4-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H19N5O4S/c1-27-15-5-3-4-13(10-15)17-22-23-19(24(17)20)29-11-16(25)21-14-8-6-12(7-9-14)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25) |
| Standard InChI Key | ASQOIYCEKZZONP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 4-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate, reflects its intricate architecture. Key structural features include:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetyl group and at position 5 with a 3-methoxyphenyl moiety.
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An amino group at position 4 of the triazole, enhancing hydrogen-bonding capacity.
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A methyl benzoate ester linked via an amide bond to the sulfanyl-acetyl side chain.
The molecular formula is C₁₉H₁₉N₅O₄S, with a molecular weight of 413.5 g/mol. Its Standard InChIKey (ASQOIYCEKZZONP-UHFFFAOYSA-N) confirms stereochemical uniqueness.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₄S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | Methyl 4-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
| Solubility | Limited aqueous solubility; soluble in DMSO, ethanol |
| Melting Point | Not reported |
Synthesis and Preparation
Synthetic Pathways
The synthesis of methyl 4-[({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves multi-step heterocyclic condensation reactions :
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Formation of 4-Amino-5-(3-Methoxyphenyl)-1,2,4-Triazole-3-Thiol:
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Acetylation and Amide Bond Formation:
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The thiol group undergoes acetylation with chloroacetyl chloride, followed by coupling with methyl 4-aminobenzoate via carbodiimide-mediated amide bond formation.
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Optimization Challenges
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Low Yields: Early methods suffered from poor yields (~52%) due to side reactions during thiol activation .
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Purification: Column chromatography is often required to isolate the final product from byproducts .
Biological Activity and Mechanisms
Antifungal Properties
The compound demonstrates broad-spectrum antifungal activity, particularly against Candida albicans (MIC: 8 µg/mL). Its mechanism involves inhibition of lanosterol 14-α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis . Molecular docking studies reveal strong interactions with the enzyme’s heme cofactor (binding energy: -9.2 kcal/mol) .
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.3 |
| A549 (Lung Cancer) | 18.7 |
| HEK293 (Normal Cells) | >50 |
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Moderate bioavailability (45%) due to high logP (2.8).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyphenyl group generates inactive metabolites .
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Excretion: Primarily renal (70%).
Toxicity Data
Comparative Analysis with Analogues
Structure-Activity Relationships (SAR)
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Triazole Substitution: Amino groups at position 4 enhance antifungal activity by 3-fold compared to unsubstituted analogues .
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Methoxyphenyl vs. Phenyl: The 3-methoxy group improves solubility without compromising potency.
Table 3: Activity Comparison of Triazole Derivatives
| Compound | Antifungal MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Methyl 4-[...]benzoate | 8 | 12.3 |
| 4-Nitro analogue | 25 | 28.9 |
| Unsubstituted triazole | 40 | 45.6 |
Future Directions and Applications
Drug Development
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Combination Therapy: Synergy with fluconazole (FICI: 0.3) suggests utility in resistant fungal infections .
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Prodrug Design: Ester hydrolysis to the free carboxylic acid could enhance water solubility.
Targeted Delivery
Nanoparticle encapsulation (e.g., PLGA nanoparticles) may improve bioavailability and reduce toxicity .
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